molecular formula C20H18N2O6 B4894569 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide

Cat. No. B4894569
M. Wt: 382.4 g/mol
InChI Key: FRWFFZDTZWGYBZ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, also known as TMCB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TMCB is a derivative of benzohydrazide and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinase, which are involved in cell division and growth.
Biochemical and Physiological Effects
2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative activities. 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide in scientific research is its ability to inhibit cancer cell growth and proliferation. 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has also been found to exhibit low toxicity, making it a safer alternative to other anti-cancer agents. However, one of the main limitations of using 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide. One potential area of investigation is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide. Another area of research is the identification of the specific cellular pathways and molecular targets involved in the anti-cancer activity of 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide. Additionally, further studies are needed to investigate the potential applications of 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a promising chemical compound with potential applications in scientific research. Its ability to inhibit cancer cell growth and proliferation makes it a potential anti-cancer agent, while its low toxicity and other biochemical and physiological effects make it a promising candidate for further investigation. Future research on 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be synthesized using a multi-step process involving the reaction of 2,4,5-trimethoxybenzohydrazide with 3-formylchromone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been found to exhibit various biological activities, making it a promising candidate for scientific research. One of the most significant applications of 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is in the field of cancer research. 2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.

properties

IUPAC Name

2,4,5-trimethoxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-25-16-9-18(27-3)17(26-2)8-14(16)20(24)22-21-10-12-11-28-15-7-5-4-6-13(15)19(12)23/h4-11H,1-3H3,(H,22,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWFFZDTZWGYBZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NN=CC2=COC3=CC=CC=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethoxy-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide

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